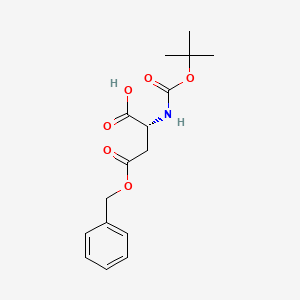

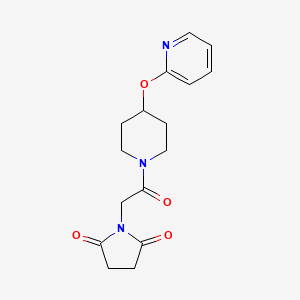

![molecular formula C9H13NO B2761243 N-[(5-methylfuran-2-yl)methyl]cyclopropanamine CAS No. 920478-62-2](/img/structure/B2761243.png)

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine is a biochemical used for proteomics research . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .

Synthesis Analysis

A method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, which is similar to the compound , has been developed based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . The study also demonstrated the effect of the nature of the amine on the cyclization .Aplicaciones Científicas De Investigación

Inhibition of LSD1 and Therapeutic Potential

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine compounds have been examined for their ability to inhibit Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging into nucleosomes. This inhibition has potential therapeutic applications in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compounds act by altering gene expression through changes in histone 3 methylation levels, showcasing the significance of cyclopropanamine derivatives in modulating gene regulatory mechanisms and offering a new avenue for disease treatment and management (B. Blass, 2016).

Antiviral Activities

The cyclopropanamine framework has been instrumental in the development of antiviral agents. Specifically, methylenecyclopropane analogues of nucleosides have shown significant efficacy against human and murine cytomegalovirus (HCMV and MCMV), with certain derivatives displaying potent antiviral activities without cytotoxic effects. This demonstrates the cyclopropanamine structure's versatility in creating effective antiviral therapeutics, offering a promising route for new drug development against various viral infections (Shaoman Zhou et al., 2004).

Neurological Research and Potential Therapies

Investigations into the neurological effects of cyclopropanamine derivatives, including their impact on serotonin and dopamine release, provide insights into their potential as treatments for neurological disorders. Such studies contribute to understanding the complex interactions between these compounds and brain function, potentially leading to new treatments for conditions related to serotonin and dopamine dysregulation (M. P. Johnson et al., 1986).

Catalysis and Synthetic Applications

Cyclopropanamine compounds have found applications in catalysis, such as in the enantioselective Mannich reactions, highlighting their utility in synthetic organic chemistry. This usage underscores the cyclopropanamine structure's role in facilitating complex chemical transformations, which can be harnessed for the synthesis of a wide array of bioactive molecules and pharmaceuticals (Jeffrey S. Bandar & T. Lambert, 2013).

Enzymatic Studies and Mechanistic Insights

The study of N-cyclopropylamine's oxidation by enzymes like horseradish peroxidase offers deep mechanistic insights into enzymatic reactions involving cyclopropanamine compounds. This research elucidates the fate of the cyclopropyl group upon enzymatic oxidation, contributing to a broader understanding of how these compounds interact with biological systems at the molecular level (C. L. Shaffer et al., 2001).

Propiedades

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-5-9(11-7)6-10-8-3-4-8/h2,5,8,10H,3-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQGMRGIKXSJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)

![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)

![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)